(E)-N-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H14N2O3S3 and its molecular weight is 390.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)-4-methylbenzenesulfonamide, often referred to as BMTTZD, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Antioxidant and Antimelanogenic Properties
BMTTZD analogs have demonstrated promising antioxidant activities, particularly in the context of skin health. Research indicates that these compounds effectively inhibit melanin production by targeting tyrosinase, an enzyme critical in the melanin biosynthesis pathway. Studies involving B16F10 murine melanoma cells showed that specific analogs of BMTTZD significantly reduced intracellular tyrosinase activity, suggesting their potential utility in treating hyperpigmentation disorders .
Table 1: Inhibition of Tyrosinase Activity by BMTTZD Analogs
Analog | Concentration (µM) | % Inhibition |
---|---|---|
1 | 10 | 45% |
3 | 10 | 50% |
5 | 20 | 55% |
2. Cytotoxicity Studies
The cytotoxic effects of BMTTZD analogs were assessed in B16F10 cells. Notably, while some analogs exhibited low toxicity at concentrations up to 20 µM, others displayed concentration-dependent cytotoxicity. For instance, analog 2 was found to be significantly cytotoxic even at lower concentrations (≥2.5 µM), leading to its exclusion from further studies on anti-melanogenic activity .
Table 2: Cytotoxicity of BMTTZD Analogs
Analog | Concentration (µM) | Cell Viability (%) |
---|---|---|
1 | 20 | 95% |
2 | 2.5 | 60% |
3 | 20 | 90% |
The mechanism underlying the biological activity of BMTTZD involves its interaction with various molecular targets. The thioxothiazolidine ring structure is crucial for binding affinity to enzymes such as tyrosinase. Molecular docking studies have indicated that the compound binds effectively to target proteins with inhibition constants (Ki) in the micromolar range, suggesting a robust interaction that could modulate enzymatic activity .
Table 3: Binding Affinity and Inhibition Constants
Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
---|---|---|
PPARγ | -8.47 | 0.62 |
VEGFR2 | -9.43 | 0.121 |
Case Study: Antimelanogenic Effects
A study published in MDPI investigated the effects of various BMTTZD analogs on melanin production in B16F10 cells treated with stimulators such as α-MSH and IBMX. The results indicated that treatment with these analogs led to a significant reduction in stimulated tyrosinase activity compared to controls, highlighting their potential as therapeutic agents for hyperpigmentation .
Research Findings on Pharmacokinetics
Pharmacokinetic studies suggest that BMTTZD derivatives exhibit high gastrointestinal absorption and are metabolized by cytochrome P450 enzymes without significant bioaccumulation risks. The calculated LD50 values indicate low toxicity levels, making them suitable candidates for further development as therapeutic agents .
Propriétés
IUPAC Name |
N-[(5E)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S3/c1-12-7-9-14(10-8-12)25(21,22)18-19-16(23)15(24-17(19)20)11-13-5-3-2-4-6-13/h2-11,18H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWPCPFHCJFEGU-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=S)C(=CC3=CC=CC=C3)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=S)/C(=C\C3=CC=CC=C3)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.